5-Methoxy-2-formylphenylboronic acid

Übersicht

Beschreibung

5-Methoxy-2-formylphenylboronic acid is a non-peptide compound that is an intermediate in the synthesis of thrombopoietin . It is also a reagent used in the total synthesis of laetevirenol A via intramolecular Friedel-Crafts alkylation .

Molecular Structure Analysis

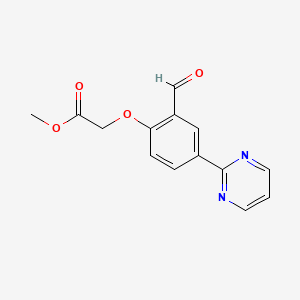

The molecular formula of 5-Methoxy-2-formylphenylboronic acid is C8H9BO4 . The molecular weight is 179.97 .Chemical Reactions Analysis

5-Methoxy-2-formylphenylboronic acid is used in the total synthesis of laetevirenol A via intramolecular Friedel-Crafts alkylation . It is also used in the protodeboronation of pinacol boronic esters .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

5-Methoxy-2-formylphenylboronic acid has been studied for its antimicrobial properties. It shows moderate action against Candida albicans and higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . The presence of an electron-withdrawing substituent in the compound increases its acidity, which may contribute to its antimicrobial efficacy .

Suzuki Reaction

In organic chemistry, this compound is utilized in the Suzuki reaction, which is a cross-coupling method used to synthesize carbon-carbon bonds . This reaction is pivotal in the creation of complex organic compounds, including pharmaceuticals and polymers.

Drug Synthesis

The compound is a reagent in the total synthesis of laetevirenol A via intramolecular Friedel-Crafts alkylation . Laetevirenol A is a compound with potential therapeutic applications, and the synthesis route involving 5-Methoxy-2-formylphenylboronic acid is crucial for its production.

Boron Neutron Capture Therapy (BNCT)

Arylboronic acids, including 5-Methoxy-2-formylphenylboronic acid, are explored for their application in BNCT . BNCT is a binary cancer treatment that targets tumors at the cellular level using boron-containing compounds.

Positron Emission Tomography (PET)

This compound has potential use in PET imaging as part of the diagnostic process in medical applications . PET imaging is a type of nuclear medicine procedure that visualizes metabolic processes in the body.

Sensors and Receptors

Due to its chemical structure, 5-Methoxy-2-formylphenylboronic acid can be used to develop sensors and receptors . These can be applied in various fields, including environmental monitoring and biochemical assays.

Polymers

The boronic acid moiety of the compound allows it to be used in the functionalization of polymers . This can enhance the properties of polymers, making them suitable for specialized applications.

Nanoparticle Functionalization

5-Methoxy-2-formylphenylboronic acid can be employed to functionalize nanoparticles . This functionalization can impart specific properties to the nanoparticles, such as targeting abilities or improved stability, which are beneficial in fields like drug delivery and diagnostics.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 5-Methoxy-2-formylphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 5-Methoxy-2-formylphenylboronic acid participates in the SM coupling reaction by acting as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the 5-Methoxy-2-formylphenylboronic acid is transferred from boron to palladium .

Biochemical Pathways

The 5-Methoxy-2-formylphenylboronic acid affects the biochemical pathway of the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .

Pharmacokinetics

The pharmacokinetics of 5-Methoxy-2-formylphenylboronic acid It is known that the compound is used in the total synthesis of laetevirenol a via intramolecular friedel-crafts alkylation .

Result of Action

The result of the action of 5-Methoxy-2-formylphenylboronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of complex organic compounds .

Action Environment

The action of 5-Methoxy-2-formylphenylboronic acid is influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C . This suggests that the stability and efficacy of the compound may be affected by temperature and atmospheric conditions .

Eigenschaften

IUPAC Name |

(2-formyl-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISYHZMNRATPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370256 | |

| Record name | 5-Methoxy-2-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-formylphenylboronic acid | |

CAS RN |

40138-18-9 | |

| Record name | 5-Methoxy-2-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)